molecular formula C9H12O2 B1346799 3-Phenoxy-1-propanol CAS No. 6180-61-6

3-Phenoxy-1-propanol

Cat. No.: B1346799
CAS No.: 6180-61-6
M. Wt: 152.19 g/mol
InChI Key: AWVDYRFLCAZENH-UHFFFAOYSA-N
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Description

3-Phenoxy-1-propanol is an organic compound with the chemical formula C₉H₁₂O₂. It is also known as this compound. This compound is characterized by a phenoxy group attached to a propanol backbone. It is a clear, colorless liquid with a mild aromatic odor and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxy-1-propanol can be synthesized through the condensation reaction between phenol and 3-chloropropanol. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the phenoxy group.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form 3-phenoxypropan-1-amine using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: 3-Phenoxypropanoic acid.

    Reduction: 3-Phenoxypropan-1-amine.

    Substitution: Various substituted phenoxypropanols depending on the nucleophile used.

Scientific Research Applications

3-Phenoxy-1-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.

    Industry: this compound is used as a solvent and as an additive in the formulation of coatings, adhesives, and surfactants.

Mechanism of Action

The mechanism of action of 3-Phenoxy-1-propanol involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Phenoxyethanol: Similar in structure but with a shorter carbon chain.

    Benzyl alcohol: Contains a benzyl group instead of a phenoxy group.

    Phenoxyacetic acid: Contains a carboxylic acid group instead of a hydroxyl group.

Uniqueness: 3-Phenoxy-1-propanol is unique due to its specific combination of a phenoxy group and a propanol backbone, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

3-phenoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVDYRFLCAZENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210805
Record name 3-Phenoxy 1-propanol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6180-61-6
Record name 3-Phenoxy-1-propanol
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Record name 3-Phenoxy 1-propanol
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Record name 6180-61-6
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Record name 3-Phenoxy 1-propanol
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Record name 3-phenoxypropan-1-ol
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Record name 3-PHENOXY 1-PROPANOL
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Synthesis routes and methods

Procedure details

To a stirred suspension of 5.7 g (0.15 mole) of lithium aluminum hydride in 350 ml of dry ethyl was added dropwise (30 min) a solution of 25.0 g (0.149 mole) of 3-phenoxypropionic acid (99%, Aldrich Chem. Co.) in 250 ml of dry ethyl ether. The reaction mixture was stirred at ambient temperature for 2 hr and treated successively with 6 ml of water, 18 ml of a 15% sodium hydroxide solution, and 10 ml of water. The reaction mixture was filtered through Celite® and the filtrate was concentrated to a viscous residue. The residue was partitioned between water and ethyl ether (300 ml each). The ethereal layer was washed with two 300 ml portions of water, dried over magnesium sulfate and the solvent was evaporated under reduced pressure to give 16.6 g (73%) of colorless oil.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3-Phenoxy-1-propanol influence its interaction with acrylic ester sorbents?

A: this compound exhibits a lower preference for intramolecular hydrogen bonding compared to its structural isomer, 2-phenoxyethanol. [] This means that the hydroxyl group in this compound is more available to form intermolecular hydrogen bonds with external molecules. In the context of adsorption onto acrylic ester sorbents like ethyl propionate, this structural feature allows this compound to form stronger interactions with the sorbent compared to molecules with a greater tendency for intramolecular hydrogen bonding. []

Q2: What are the main degradation products observed in the solar photocatalytic degradation of carbofuran when this compound is identified as an intermediate?

A: The presence of this compound as an intermediate in the solar photocatalytic degradation of carbofuran suggests that hydrolysis and hydroxylation are key mechanisms in this process. [] Along with this compound, other identified intermediates include carbofuran phenol, 3-hydroxy carbofuran phenol, and substituted alcohols like 2-ethyl 1-hexanol and 2-butoxyl ethanol. [] This indicates a stepwise degradation pathway where carbofuran is broken down into smaller molecules through the addition of water molecules and hydroxyl groups.

Q3: How does the gas-phase pyrolysis of this compound differ from its 3-phenylsulfanyl-1-propanol counterpart?

A: While both this compound and 3-phenylsulfanyl-1-propanol undergo gas-phase pyrolysis via a first-order elimination reaction, they yield different primary products. [] this compound pyrolysis predominantly produces phenol, whereas 3-phenylsulfanyl-1-propanol yields thiophenol. [] This difference highlights the influence of the heteroatom (oxygen in this compound, sulfur in 3-phenylsulfanyl-1-propanol) on the bond cleavage pathway during pyrolysis.

Q4: What is the role of this compound in understanding the volatile profiles of plants under stress?

A: Research has shown that this compound is a volatile organic compound that can be induced in soybean plants infested with the soybean aphid (Aphis glycines). [] This suggests that the compound could be part of a complex signaling pathway activated in response to aphid infestation. Studying the emission of this compound, along with other volatile compounds, might offer insights into plant-insect interactions and potentially contribute to developing new pest control strategies. []

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